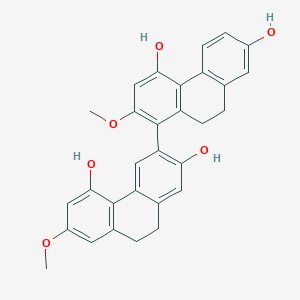

Phoyunnanin C

Description

Overview of Natural Products from Orchidaceae

The Orchidaceae family is renowned not only for its ornamental value but also as a rich source of a wide array of bioactive secondary metabolites. nih.govmdpi.com These compounds are of significant interest to science due to their potential pharmacological applications. mdpi.com Historically, orchids have been utilized in traditional medicine across various cultures for treating a range of ailments. frontiersin.org

The chemical diversity within the Orchidaceae is vast, encompassing alkaloids, flavonoids, terpenoids, and a significant number of phenolic compounds, including stilbenoids and their derivatives like phenanthrenes and dihydrophenanthrenes. nih.govresearchgate.net These compounds are often unique to specific orchid genera and species, making the family a fertile ground for the discovery of novel natural products. The study of these compounds has revealed a spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. mdpi.commdpi.com

Table 1: Major Classes of Bioactive Compounds from Orchidaceae

| Compound Class | General Characteristics | Examples of Reported Activities |

| Alkaloids | Nitrogen-containing organic compounds. | Neuroprotective, cytotoxic |

| Flavonoids | A class of polyphenolic secondary metabolites. | Antioxidant, anti-inflammatory |

| Terpenoids | A large and diverse class of naturally occurring organic chemicals. | Antimicrobial, cytotoxic |

| Stilbenoids | A class of natural phenols with a C6-C2-C6 backbone. | Antioxidant, anti-inflammatory, cytotoxic |

| Dihydrophenanthrenes | A subclass of stilbenoids. | Antimicrobial, cytotoxic |

Importance of Stilbenoids and Dihydrophenanthrenes in Phytochemistry

Stilbenoids are a class of phenolic compounds that play a crucial role in the defense mechanisms of plants, often acting as phytoalexins, which are antimicrobial substances synthesized by plants in response to stress, such as fungal infection or UV radiation. Their basic chemical structure consists of two aromatic rings linked by an ethylene (B1197577) bridge.

Dihydrophenanthrenes are a subgroup of stilbenoids characterized by a partially saturated phenanthrene (B1679779) core structure. These compounds are of particular interest in phytochemistry due to their structural complexity and significant biological activities. Research has shown that dihydrophenanthrenes possess a range of properties, including antifungal, cytotoxic, and anti-inflammatory activities. The Orchidaceae family is a particularly rich source of these compounds.

The biosynthetic pathway of stilbenoids and their derivatives, including dihydrophenanthrenes, involves the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The study of these compounds contributes to the understanding of plant biochemistry and the potential for developing new therapeutic agents from natural sources.

Historical Context of Phoyunnanin C Research

The investigation into the chemical constituents of the Orchidaceae family has a long history, driven by the use of these plants in traditional medicine. The specific research into this compound began with phytochemical screenings of various orchid species.

This compound was first isolated from the orchid Pholidota yunnanensis. Subsequent studies have also identified its presence in other orchid species, such as those belonging to the Dendrobium genus. The initial research focused on the isolation and elucidation of its chemical structure using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Following its discovery and characterization, research on this compound and related compounds has expanded to investigate their biological activities. Studies have explored the potential of these compounds in various assays. For instance, research on compounds isolated from Pholidota yunnanensis and Dendrobium venustum, including this compound and the closely related Phoyunnanin E, has shown inhibitory effects on nitric oxide production, suggesting potential anti-inflammatory activity, as well as antimalarial properties. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-(4,7-dihydroxy-2-methoxy-9,10-dihydrophenanthren-1-yl)-7-methoxy-9,10-dihydrophenanthrene-2,5-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O6/c1-35-19-10-17-4-3-16-11-24(32)23(13-22(16)28(17)25(33)12-19)30-21-7-5-15-9-18(31)6-8-20(15)29(21)26(34)14-27(30)36-2/h6,8-14,31-34H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWKDZRPXWXQGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C3=CC(=C(C=C3CC2)O)C4=C(C=C(C5=C4CCC6=C5C=CC(=C6)O)O)OC)C(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317511 | |

| Record name | Phoyunnanin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956344-38-0 | |

| Record name | Phoyunnanin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956344-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phoyunnanin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation

Botanical Sources and Geographical Distribution

The presence of Phoyunnanin C is documented in specific orchid species, primarily within the Dendrobium and Pholidota genera. These orchids are found across various regions of Asia.

The genus Dendrobium is a large and diverse group of orchids. This compound has been successfully isolated from Dendrobium venustum. While the user's query included Dendrobium nobile and Dendrobium delacourii as potential sources, current scientific literature available through searches does not explicitly confirm the presence of this compound in these two species.

Dendrobium venustum : This species is a confirmed botanical source of this compound.

Dendrobium nobile : Known as the noble dendrobium, this species is native to a region stretching from Nepal to Southern China and Indochina kew.org. It is widely cultivated as an ornamental plant and is used in traditional Chinese medicine wikipedia.org.

Dendrobium delacourii : This miniature orchid species is native to the deciduous forests of Southeast Asia, including Thailand, Vietnam, Laos, and Myanmar, typically found at elevations between 800 and 1300 meters monaconatureencyclopedia.comwikipedia.orgorchidstudygroup.org.uk.

| Species | Common Name | Native Geographical Range | Confirmed Source of this compound |

|---|---|---|---|

| Dendrobium venustum | The Charming Dendrobium | Himalayas, Southeast Asia | Yes |

| Dendrobium nobile Lindl. | Noble Dendrobium | Nepal to Southern China and Indochina kew.org | Not confirmed in searched literature |

| Dendrobium delacourii | Delacour's Dendrobium | Thailand, Vietnam, Laos, Myanmar wikipedia.org | Not confirmed in searched literature |

This compound was first isolated from a species within this genus, highlighting its importance as a primary source.

Pholidota yunnanensis : This orchid is a confirmed source of this compound. It grows as an epiphyte on trees or a lithophyte on rocks in the forests and valleys of China (Guangxi, Guizhou, Hubei, Hunan, Sichuan, Yunnan) and Northern Vietnam, at altitudes of 1200-1700 meters orchidstudygroup.org.uk.

| Species | Common Name | Native Geographical Range | Confirmed Source of this compound |

|---|---|---|---|

| Pholidota yunnanensis Rolfe | Yunnan Pholidota | China (Guangxi, Guizhou, Hubei, Hunan, Sichuan, Yunnan), Northern Vietnam orchidstudygroup.org.uk | Yes |

The Orchidaceae family is vast, and research into its chemical diversity is ongoing.

Bulbophyllum auricomum : This species is native to the low-elevation forests of Southeast Asia, including Myanmar, Thailand, and the islands of Sumatra and Java wikipedia.orgdagonuniversity.edu.mm. It is known for its fragrant flowers that bloom in late fall to early winter wikipedia.org. While it belongs to the Orchidaceae family, the presence of this compound has not been documented in this specific species in the searched scientific literature.

| Species | Common Name | Native Geographical Range | Confirmed Source of this compound |

|---|---|---|---|

| Bulbophyllum auricomum Lindl. | Golden Haired Bulbophyllum | Bangladesh to Western Malesia (including Myanmar, Thailand, Sumatra, Java) kew.orgmdpi.com | Not confirmed in searched literature |

Bioassay-Guided Isolation Methodologies from Plant Extracts

Bioassay-guided isolation is a crucial scientific method used to identify and purify bioactive compounds from natural sources like plants. This technique involves a stepwise separation of plant extracts, where each step is guided by a specific biological assay to determine which fraction contains the active compound of interest.

The general procedure for isolating this compound using this methodology involves the following key steps:

Extraction : The dried and powdered plant material (e.g., the whole plant of Pholidota yunnanensis or Dendrobium venustum) is macerated with a solvent, typically methanol or ethanol, to create a crude extract.

Fractionation : The crude extract is then partitioned using a series of solvents with varying polarities. This process separates the complex mixture into several fractions.

Bioassay Screening : Each fraction is tested for a specific biological activity (e.g., antioxidant, cytotoxic, or anti-inflammatory effects). The most active fraction is selected for further separation.

Chromatographic Purification : The active fraction undergoes repeated chromatographic techniques, such as column chromatography over silica gel or Sephadex, and High-Performance Liquid Chromatography (HPLC). These methods separate the components of the fraction based on their physical and chemical properties.

Isolation and Identification : The process is repeated until a pure compound is isolated. The structure of the isolated compound is then elucidated using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This systematic approach ensures that the chemical isolation process is efficiently directed toward the specific compounds responsible for the observed biological activity, and it has been successfully employed to isolate this compound from its natural botanical sources.

Biosynthesis of Phoyunnanin C

General Stilbenoid Biosynthesis Pathway in Plants (e.g., Dendrobium genus)

Stilbenoids are a class of natural phenols characterized by a C6-C2-C6 carbon skeleton. Their biosynthesis is a well-established branch of the phenylpropanoid pathway, which is responsible for producing a vast array of plant secondary metabolites, including flavonoids, coumarins, and lignins. wikipedia.orgnih.gov

The journey to stilbenoid synthesis begins with the shikimate pathway, which produces the aromatic amino acids L-phenylalanine and, in some plants, L-tyrosine. wikipedia.orgnih.gov These amino acids serve as the primary entry points into the phenylpropanoid pathway. A series of enzymatic reactions convert L-phenylalanine into 4-coumaroyl-CoA, a central intermediate for numerous downstream products, including stilbenoids. wikipedia.orgresearchgate.net The initial step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. wikipedia.org Subsequent hydroxylation and CoA ligation steps produce the activated thioester, 4-coumaroyl-CoA. researchgate.net This molecule, along with malonyl-CoA derived from acetyl-CoA, provides the essential building blocks for the stilbenoid backbone. researchgate.netpnas.org

Table 1: Key Precursors in the Phenylpropanoid Pathway for Stilbenoid Biosynthesis

| Precursor | Origin Pathway | Role |

|---|---|---|

| L-Phenylalanine | Shikimate Pathway | Primary aromatic amino acid precursor. wikipedia.org |

| Cinnamic Acid | Phenylpropanoid Pathway | Formed from L-phenylalanine via PAL. wikipedia.org |

| 4-Coumaroyl-CoA | Phenylpropanoid Pathway | Activated starter molecule for stilbene (B7821643) synthase. wikipedia.org |

The key branching point from general phenylpropanoid metabolism towards stilbenoid synthesis is catalyzed by the enzyme stilbene synthase (STS). researchgate.netresearchgate.net STS is a type III polyketide synthase (PKS) and shares significant sequence homology and a common reaction mechanism with chalcone (B49325) synthase (CHS), the key enzyme in flavonoid biosynthesis. pnas.orgresearchgate.net This evolutionary relationship suggests that STSs have likely evolved from CHSs on multiple occasions. researchgate.net

The STS enzyme catalyzes a sequential condensation reaction. It uses one molecule of 4-coumaroyl-CoA as a starter and adds three molecules of malonyl-CoA in a series of decarboxylative additions. mdpi.com The resulting linear polyketide intermediate then undergoes an intramolecular aldol (B89426) condensation and subsequent aromatization, which differs from the cyclization reaction catalyzed by CHS. This alternative cyclization, characteristic of STS, leads to the formation of the stilbene scaffold, such as resveratrol. researchgate.net In the context of dihydrophenanthrene precursors found in orchids, a related enzyme, bibenzyl synthase (BBS), is crucial. BBS is homologous to STS and CHS but catalyzes the formation of a bibenzyl (dihydrostilbenoid) backbone, which is a direct precursor for many orchid-derived phenanthrenes. nih.govresearchgate.net

Proposed Dihydrophenanthrene Formation Pathways

Phoyunnanin C belongs to the dihydrophenanthrene class of compounds. The formation of the characteristic 9,10-dihydrophenanthrene (B48381) ring system from simpler stilbenoid or bibenzyl precursors involves intramolecular cyclization. The final complex structure of this compound is likely achieved through the dimerization of these monomeric units.

The conversion of a bibenzyl precursor into a 9,10-dihydrophenanthrene core is a key step in the biosynthesis of compounds like this compound. This transformation is generally proposed to occur via an intramolecular oxidative coupling reaction. nih.gov In this process, enzyme-mediated oxidation, likely involving a cytochrome P450-dependent monooxygenase, generates a radical on the bibenzyl molecule. This allows for an intramolecular C-C bond formation between the two aromatic rings, creating the fused tricyclic dihydrophenanthrene structure. researchgate.net This type of cyclization is a common theme in the biosynthesis of various polycyclic aromatic natural products in plants.

Many complex natural products, including some dihydrophenanthrenes, are dimers formed by the coupling of two monomeric units. nih.gov It is hypothesized that such dimers are biosynthetically formed through the coupling of corresponding radicals of the single dihydrophenanthrene or bibenzyl units. nih.gov In the case of this compound, its structure suggests it is formed from the dimerization of simpler bibenzyl or dihydrophenanthrene precursors. acs.org These monomeric precursors, derived from the bibenzyl synthase pathway, would first undergo modifications like hydroxylation and methylation before the final dimerization step. nih.gov

The mechanism proposed for the dimerization of bibenzyl or dihydrophenanthrene precursors involves the formation of carbon-centered free radicals. This process is typically initiated by one-electron oxidation, catalyzed by enzymes such as peroxidases or laccases. These enzymes can abstract a hydrogen atom from a phenolic hydroxyl group, generating a phenoxy radical. This radical is often delocalized across the aromatic system through resonance, potentially leading to the formation of a carbon-centered radical at a specific position on the ring. utexas.edu

Once two such monomeric radicals are formed, they can couple in a thermodynamically favorable process to create a new C-C or C-O-C bond, resulting in a dimeric structure. utexas.eduresearchgate.net The specific regiochemistry of this coupling—which atoms on the two monomers join together—is dictated by the steric and electronic properties of the radicals and is often controlled by the active site of a dirigent protein or the enzyme itself, leading to the formation of a specific stereoisomer. This radical-mediated dimerization is a powerful and common strategy in nature for building molecular complexity. utexas.edu

Table 2: Compound Names Mentioned in the Article

| Compound Name | Class |

|---|---|

| This compound | Dihydrophenanthrene |

| L-Phenylalanine | Amino Acid |

| L-Tyrosine | Amino Acid |

| Cinnamic Acid | Phenylpropanoid |

| 4-Coumaroyl-CoA | Phenylpropanoid |

| Malonyl-CoA | Acyl-CoA |

| Acetyl-CoA | Acyl-CoA |

Dimerization Pathways from Bibenzyl Precursors

Oxygen Free Radical Reactions

The biosynthesis of complex stilbenoids like this compound is thought to involve oxidative coupling of precursor molecules. While the precise enzymatic control of these reactions is a subject of ongoing research, the involvement of oxygen free radicals represents a chemically plausible mechanism for the formation of intricate molecular architectures.

Reactive oxygen species (ROS), or oxygen free radicals, are highly reactive molecules containing oxygen with unpaired electrons. In biological systems, they are natural byproducts of cellular metabolism. Key examples of ROS include the superoxide (B77818) anion (O₂⁻), the hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂). These species can readily participate in oxidation reactions, leading to the coupling of phenolic compounds.

The formation of this compound likely involves the oxidative dimerization of simpler stilbenoid precursors. This process can be initiated by the abstraction of a hydrogen atom from a hydroxyl group on the precursor molecule by an oxygen free radical, generating a phenoxyl radical. These resonance-stabilized radicals can then couple in various positions, leading to the formation of a new carbon-carbon or carbon-oxygen bond that links the two precursor units. The specific regioselectivity of this coupling to form the distinct structure of this compound suggests that while the reaction may be radical in nature, it is likely guided by the active site of a specific enzyme, such as a laccase or peroxidase.

Table 1: Key Reactive Oxygen Species (ROS) and Their Potential Role in Biosynthesis

| Reactive Oxygen Species | Chemical Formula | Potential Role in this compound Biosynthesis |

| Superoxide Anion | O₂⁻ | Can be a precursor to other more reactive ROS. |

| Hydroxyl Radical | •OH | A highly reactive radical capable of abstracting hydrogen atoms to initiate oxidative coupling. |

| Hydrogen Peroxide | H₂O₂ | Can act as a substrate for peroxidases to generate radical species. |

This table is generated based on the general principles of free radical chemistry in biological systems.

Pharmacological Activities and Biological Effects in Vitro and in Vivo Animal Models

Antimalarial Activity

In Vitro Efficacy Against Plasmodium falciparum

Phoyunnanin C has demonstrated moderate antimalarial activity against Plasmodium falciparum, a significant human pathogen responsible for malaria. In vitro studies have reported an IC50 value of 5.8 µM for this compound in inhibiting the growth of P. falciparum researchgate.net. This level of activity places it among compounds with notable, albeit not the strongest, efficacy in this regard.

Selectivity Index and Comparison with Related Compounds

The selectivity of a compound is crucial for its therapeutic potential, indicating its ability to target pathogens or diseased cells without causing undue harm to host cells. This compound exhibits selectivity index (SI) values ranging from 10.4 to 29.9 in its antimalarial activity researchgate.net. When compared to related stilbenoids and phenanthrene (B1679779) derivatives isolated from the same plant sources, this compound's activity is characterized as moderate. For instance, Densiflorol B and Phoyunnanin E, other compounds investigated, displayed stronger antimalarial activity and higher selectivity indices (239.6 and 83.1, respectively) researchgate.net. Gigantol and Batatasin III also showed moderate antimalarial activity, with SI values comparable to or slightly lower than this compound researchgate.net.

Table 1: Antimalarial Activity of this compound and Related Compounds Against Plasmodium falciparum

| Compound | Activity Against P. falciparum | IC50 (µM) | Selectivity Index (SI) | Citation |

| This compound | Moderate | 5.8 | 10.4 - 29.9 | researchgate.net |

| Densiflorol B | Strongest | 1.3 | 239.6 | researchgate.net |

| Phoyunnanin E | Strongest | 1.1 | 83.1 | researchgate.net |

| Gigantol | Moderate | 12.2 | 10.4 | researchgate.net |

| Batatasin III | Moderate | 39.3 | 29.9 | researchgate.net |

Antiviral Activity

In Vitro Efficacy Against Herpes Simplex Virus (HSV)

This compound has shown moderate activity against the Herpes simplex virus (HSV) in in vitro assays chemfaces.com. While the specific quantitative data, such as IC50 values against HSV, are not detailed in the provided literature for this compound itself, its inclusion in studies investigating anti-herpetic properties of plant extracts indicates its contribution to this activity chemfaces.comnih.gov.

Comparative Activity with Other Stilbenoids

In the context of antiviral activity against HSV, other related compounds like Gigantol and Batatasin III have been reported to exhibit weak activity chemfaces.comnih.gov. The broader class of stilbenoids, to which this compound belongs, are known to possess diverse biological activities, including antiviral effects against various viruses mdpi.comencyclopedia.pub. However, direct comparative studies detailing this compound's antiviral efficacy against HSV relative to a wider panel of stilbenoids are limited in the reviewed literature.

Table 2: Antiviral Activity Against Herpes Simplex Virus (HSV)

| Compound | Activity Against HSV | Citation |

| This compound | Moderate | chemfaces.com |

| Gigantol | Weak | chemfaces.comnih.gov |

| Batatasin III | Weak | chemfaces.comnih.gov |

Antidiabetic Activity: Alpha-Glucosidase Inhibition

This compound has demonstrated significant potential as an inhibitor of α-glucosidase, an enzyme critical in carbohydrate digestion and glucose metabolism. Studies indicate that this compound, along with other dimeric phenanthrene derivatives, exhibits potent α-glucosidase inhibitory activity dntb.gov.uaresearchgate.netnih.govresearchgate.netchula.ac.thmdpi.com. When compared to the established antidiabetic drug acarbose (B1664774), which served as a positive control, this compound showed comparable or superior inhibitory effects chula.ac.th. Kinetic studies have further elucidated that this compound acts as a non-competitive inhibitor of the α-glucosidase enzyme dntb.gov.uaresearchgate.netnih.govchula.ac.thmdpi.comresearchgate.net. Dimeric phenanthrene derivatives, including this compound, generally displayed stronger α-glucosidase inhibitory activity than monomeric compounds researchgate.net. The IC50 values for this compound in α-glucosidase inhibition fall within the range of 5.2–77.0 µM, as part of a group of potent dimeric phenanthrenes chula.ac.th.

In Vitro Inhibitory Potency

This compound has demonstrated inhibitory activity against specific biological targets. While specific targets for this compound's general inhibitory potency were not detailed in the provided search results, related compounds from the Dendrobium genus have shown inhibitory effects. For instance, this compound and Phoyunnanin E were noted for their potent α-glucosidase inhibition, with this compound showing significant activity mdpi.com. Other studies on Dendrobium species have identified compounds with moderate antimalarial activity, including this compound researchgate.net.

In Vitro Anti-Adipogenic Effects and Lipid Accumulation Attenuation in Cell Models

Adipogenesis, the process of fat cell formation, is a complex pathway that can be targeted to manage metabolic disorders. This compound, along with other compounds from Dendrobium species, has been investigated for its anti-adipogenic potential. Studies indicate that certain Dendrobium compounds can suppress adipocyte differentiation and reduce lipid accumulation in cell models researchgate.net. While specific data for this compound’s direct impact on lipid accumulation was not detailed, its classification within compounds showing anti-adipogenic properties suggests a role in modulating fat cell development researchgate.net.

Anti-inflammatory Activity

Inhibition of Nitric Oxide (NO) Production in Murine Macrophages (RAW 264.7)

Nitric oxide (NO) is a key mediator of inflammation. Its overproduction, particularly in response to stimuli like lipopolysaccharide (LPS), is associated with various inflammatory conditions. This compound has been evaluated for its ability to inhibit NO production in LPS-stimulated RAW 264.7 murine macrophages. One study indicated that this compound showed cytotoxic effects at the tested concentrations, which is an important consideration when assessing its anti-inflammatory potential chemfaces.com. However, other studies on related compounds from Dendrobium species have shown that some phenolics can inhibit NO production in RAW 264.7 cells researchgate.netresearchgate.netresearchgate.netmaxapress.com. For example, compounds isolated from Dendrobium venustum exhibited moderate antimalarial activity, and this compound was among those tested, suggesting potential biological activities researchgate.net. Further specific data on this compound's NO inhibitory potency and its comparison to positive controls are needed.

Comparison with Positive Controls

When evaluating anti-inflammatory activity, comparisons are often made with established anti-inflammatory agents. While direct comparisons for this compound were not explicitly detailed in the provided search results, studies on similar compounds from Dendrobium species have used positive controls like acarbose for α-glucosidase inhibition mdpi.comresearchgate.net. For NO inhibition, positive controls such as dexamethasone (B1670325) or MG-132 are commonly used chemfaces.comnih.gov. The specific comparative efficacy of this compound against these standards in its anti-inflammatory actions requires further investigation.

Cytotoxic Activity in In Vitro Cell Lines

This compound has been assessed for its cytotoxic activity against various cancer cell lines. One report noted that this compound exhibited cytotoxic effects at the tested concentrations chemfaces.com. Another study investigating compounds from Dendrobium species mentioned this compound alongside other phenolic compounds, with some showing moderate activity against Herpes simplex virus researchgate.net. The specific IC50 values and the range of cell lines tested for this compound's cytotoxicity are not fully detailed in the provided snippets. However, related compounds like Phoyunnanin E have demonstrated significant cytotoxicity against non-small cell lung cancer (NSCLC) cells, with IC50 values lower than those of cisplatin (B142131) and etoposide (B1684455), suggesting potent anticancer potential iiarjournals.org.

Compound List

this compound

Phoyunnanin E

Densiflorol B

Gigantol

Batatasin III

Moscatin

Epimuqubilin A

Sigmosceptrellin A

General Cytotoxic Effects in Various Cell Models

This compound has demonstrated cytotoxic effects in preliminary investigations. Studies have indicated that this compound exhibits cytotoxic activity when tested against various cell models, although specific quantitative data such as IC50 values for broad cell line panels are not extensively detailed in the available literature for this compound itself researchgate.net. These findings suggest a general capacity of this compound to impact cell viability, warranting further investigation into its mechanisms of action across different cellular systems.

Comparative Cytotoxicity (e.g., with Chemotherapeutic Agents on Lung Cancer Cells, referencing related compounds like Phoyunnanin E)

While direct comparative cytotoxicity data for this compound against chemotherapeutic agents on lung cancer cells is limited in the retrieved studies, significant research has been conducted on its analogue, Phoyunnanin E. Phoyunnanin E, also isolated from Dendrobium venustum, has shown potent cytotoxic effects against non-small cell lung cancer (NSCLC) cells, including the H460 cell line. Studies indicate that Phoyunnanin E exhibits a significantly lower half-maximal inhibitory concentration (IC50) compared to established chemotherapeutic drugs like cisplatin and etoposide iiarjournals.orgiiarjournals.orgresearchgate.net. Specifically, Phoyunnanin E induced a significant decrease in cell viability at concentrations of 10 μM or more, whereas cisplatin and etoposide required concentrations of 25 μM or more to elicit comparable toxic effects on H460 lung cancer cells iiarjournals.orgiiarjournals.orgresearchgate.net. This suggests a potentially higher potency of Phoyunnanin E at lower concentrations in this context.

Table 1: Comparative Cytotoxicity of Phoyunnanin E on Lung Cancer Cells

| Compound | Cell Line | Effect Threshold (Concentration) | Comparison Agent | Effect Threshold (Concentration) | Reference |

| Phoyunnanin E | H460 | ≥10 μM | Cisplatin | ≥25 μM | iiarjournals.orgiiarjournals.orgresearchgate.net |

| Phoyunnanin E | H460 | ≥10 μM | Etoposide | ≥25 μM | iiarjournals.orgiiarjournals.orgresearchgate.net |

Note: The IC50 value for Phoyunnanin E was reported as significantly lower than that of cisplatin and etoposide, indicating greater potency.

Other Investigated Biological Activities (In Vitro/In Vivo Animal Studies)

Antioxidant Potential

This compound has demonstrated notable antioxidant properties, particularly in its ability to scavenge free radicals. Investigations utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay have shown that this compound possesses significant DPPH free radical scavenging activity. The EC50 values for this compound in this assay range from 8.8 to 55.9 μM, indicating its capacity to neutralize free radicals tandfonline.comtandfonline.com. This antioxidant potential suggests that this compound may play a role in mitigating oxidative stress, a process implicated in various physiological and pathological conditions.

Table 2: Antioxidant Activity of this compound (DPPH Assay)

| Compound | Assay Method | EC50 Value (μM) | Reference |

| This compound | DPPH | 8.8 - 55.9 | tandfonline.comtandfonline.com |

Neuroprotective Properties

Based on the available scientific literature, there is no direct evidence or reported investigation into the specific neuroprotective properties of this compound. While compounds from related plant families and other natural products have been studied for their neuroprotective effects in various in vitro and in vivo animal models mdpi.comnih.govnih.govfrontiersin.org, this compound has not been explicitly documented as having undergone such evaluation in the reviewed studies.

Molecular and Cellular Mechanisms of Action

Enzyme Target Identification and Characterization

Phoyunnanin C has been identified as a potent inhibitor of α-glucosidase, a key enzyme in carbohydrate metabolism. nih.gov The inhibition of this enzyme can delay the breakdown of complex carbohydrates into glucose, thereby reducing postprandial blood glucose levels. nih.gov

Detailed research into its inhibitory properties reveals that this compound demonstrates significant α-glucosidase inhibitory activity, with a reported IC50 value of 12.6 ± 0.9 μM. This potency is notably stronger than that of acarbose (B1664774), a commonly used α-glucosidase inhibitor, which has an IC50 value of 514.4 ± 9.2 μM under similar conditions. nih.gov

Kinetic studies utilizing Lineweaver-Burk plots have been instrumental in elucidating the mechanism of this inhibition. The analysis indicates that this compound functions as a non-competitive inhibitor of α-glucosidase. nih.govresearchgate.net This mode of inhibition suggests that this compound does not bind to the active site of the enzyme where the substrate binds. Instead, it binds to an allosteric site—a distinct site on the enzyme. nih.gov This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without preventing the substrate from binding to the active site. Such allosteric modulation is advantageous as its efficacy is not dependent on the concentration of the substrate. nih.gov

| Compound | IC50 Value (μM) | Inhibition Type |

|---|---|---|

| This compound | 12.6 ± 0.9 | Non-competitive |

| Acarbose (Positive Control) | 514.4 ± 9.2 | Competitive |

Signal Transduction Pathway Modulation

This compound and its related compounds, particularly Phoyunnanin E, have been shown to modulate critical signal transduction pathways implicated in cancer progression, including those governing cell migration, invasion, and apoptosis.

The epithelial-mesenchymal transition (EMT) is a cellular program that enhances the migratory and invasive capabilities of cancer cells, playing a crucial role in metastasis. nih.gov Studies on the closely related compound Phoyunnanin E have demonstrated a significant ability to suppress EMT in non-small cell lung cancer cells. nih.govnih.gov This anti-migration effect is directly linked to the suppression of key EMT phenotypes. nih.gov

Treatment with Phoyunnanin E leads to a marked downregulation of specific EMT protein markers. nih.gov Western blot analysis has shown a reduction in the expression of mesenchymal markers such as N-cadherin and vimentin, as well as EMT-associated transcription factors like slug and snail. nih.govnih.gov This molecular evidence confirms that the compound can reverse or inhibit the transition of cancer cells to a more aggressive, mesenchymal state. nih.gov

Integrins are transmembrane receptors that mediate cell-matrix interactions and play a pivotal role in cancer metastasis by activating intracellular signaling pathways. nih.gov The upregulation of specific integrins, including αv and β3, is frequently observed in highly metastatic tumor cells. nih.govnih.gov

Research on Phoyunnanin E has shown that its anti-migratory effects are also mediated by the downregulation of these key integrins. nih.govresearchgate.net Treatment of non-small cell lung cancer cells with Phoyunnanin E resulted in a dose-dependent decrease in the cellular levels of both integrin αv and integrin β3. nih.govnih.gov By reducing the expression of these metastasis-associated integrins, the compound can disrupt the signaling necessary for cancer cell migration and invasion. researchgate.net

Integrin signaling is often initiated through the activation of focal adhesion kinase (FAK), which in turn activates downstream effectors like Protein Kinase B (AKT), a critical node in cell survival and migration pathways. nih.gov The FAK/AKT signaling axis is a key regulator of the mTOR (mammalian target of rapamycin) cascade, which controls cell growth and proliferation.

The p53 tumor suppressor protein is a critical regulator of apoptosis (programmed cell death), and its activation is a primary mechanism for many chemotherapeutic agents. iiarjournals.org Research has shown that Phoyunnanin E is a potent inducer of apoptosis in non-small cell lung cancer cells through a p53-dependent pathway. iiarjournals.orgiiarjournals.orgnih.gov

Treatment with Phoyunnanin E leads to an increased accumulation of cellular p53 protein. iiarjournals.orgiiarjournals.org The activation of p53 subsequently modulates the expression of B-cell lymphoma 2 (BCL2) family proteins, which are central regulators of apoptosis. iiarjournals.org Specifically, Phoyunnanin E treatment results in the upregulation of the pro-apoptotic protein BAX (BCL2-associated X protein) and the significant downregulation of anti-apoptotic proteins, including myeloid leukemia cell differentiation protein (MCL1) and BCL2 itself. iiarjournals.orgiiarjournals.org This shift in the balance between pro- and anti-apoptotic proteins triggers the caspase cascade, leading to the activation of caspase-9 and caspase-3, and ultimately, apoptotic cell death. iiarjournals.orgiiarjournals.org

| Pathway | Protein | Effect of Phoyunnanin E Treatment |

|---|---|---|

| EMT | N-cadherin | Downregulated |

| Vimentin | Downregulated | |

| Snail | Downregulated | |

| Slug | Downregulated | |

| Integrin Signaling | Integrin αv | Downregulated |

| Integrin β3 | Downregulated | |

| FAK/AKT Cascade | p-FAK | Downregulated |

| p-AKT | Downregulated | |

| p53 Pathway | p53 | Upregulated/Accumulated |

| BAX | Upregulated | |

| BCL2 | Downregulated | |

| MCL1 | Downregulated |

Modulation of Apoptosis-Related Proteins (e.g., Survivin, MCL1, BCL2, BAX)

Research into compounds structurally related to this compound, such as Phoyunnanin E, which is isolated from the same plant species, has provided significant insights into the modulation of apoptosis-regulating proteins. Studies on non-small cell lung cancer cells have demonstrated that these compounds can induce apoptosis through a mechanism involving the tumor suppressor protein p53.

The activation of p53 leads to a cascade of events that alter the balance of BCL2 family proteins. Specifically, treatment with Phoyunnanin E has been shown to significantly decrease the expression levels of the anti-apoptotic proteins MCL1 and BCL2. nih.govajrconline.org Concurrently, the expression of the pro-apoptotic protein BAX is upregulated. nih.govajrconline.org This shift in the BCL2/BAX ratio creates a cellular environment that is permissive for apoptosis.

Furthermore, these compounds have been observed to markedly reduce the expression of Survivin. nih.govajrconline.org The downregulation of Survivin, a potent inhibitor of apoptosis, further contributes to the apoptotic phenotype by removing a key barrier to caspase activation and subsequent cell death. This collective modulation of Survivin, MCL1, BCL2, and BAX disrupts the cellular machinery that protects cancer cells from apoptosis, thereby promoting their elimination. nih.gov

Table 1: Effect of Phoyunnanin-related compounds on Apoptosis-Related Proteins

| Protein | Protein Family | Function | Observed Effect | Reference |

| Survivin | Inhibitor of Apoptosis (IAP) | Anti-apoptotic | Downregulation | nih.gov, ajrconline.org |

| MCL1 | BCL2 Family | Anti-apoptotic | Downregulation | nih.gov, ajrconline.org |

| BCL2 | BCL2 Family | Anti-apoptotic | Downregulation | nih.gov, ajrconline.org |

| BAX | BCL2 Family | Pro-apoptotic | Upregulation | nih.gov, ajrconline.org |

Computational Approaches to Mechanism Elucidation

To complement experimental studies, computational methods like molecular docking and network pharmacology are increasingly utilized to predict and analyze the molecular interactions and biological pathways of natural compounds.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and interaction between a small molecule (ligand) and a protein target. As of the current scientific literature, specific molecular docking studies focusing exclusively on this compound and its interactions with apoptosis-related proteins have not been extensively reported.

Network Pharmacology Insights

Network pharmacology integrates systems biology and computational analysis to understand the complex interactions between drugs, targets, and biological networks. This approach can help elucidate the multi-target and multi-pathway mechanisms of action for natural compounds. To date, comprehensive network pharmacology analyses dedicated specifically to this compound to map its broader interaction network within cellular pathways are not widely available in published research.

Structure Activity Relationships Sar

Identification of Key Structural Features for Biological Activity

The potency and spectrum of Phoyunnanin C's biological effects are not arbitrary but are dictated by the interplay of its core skeleton, the nature and position of its functional groups, and its dimeric state.

The 9,10-dihydrophenanthrene (B48381) scaffold is the fundamental structural unit of this compound and is a recognized pharmacophore in numerous bioactive natural products, particularly those isolated from the Orchidaceae family. mdpi.com This core structure provides a rigid framework that correctly orients the appended functional groups for interaction with biological targets. The saturation at the C9-C10 position imparts a non-planar, three-dimensional conformation, which is crucial for fitting into the binding sites of specific enzymes or receptors. Recent studies on various 9,10-dihydrophenanthrene derivatives have demonstrated that this scaffold is key to their potent inhibitory activity against viral enzymes like SARS-CoV-2 3CLpro, highlighting the essential role of the core in mediating biological effects. nih.gov The inherent aromaticity and lipophilicity of the phenanthrene (B1679779) system also contribute to the compound's ability to cross biological membranes and engage with molecular targets.

The biological activity of phenolic compounds like this compound is heavily influenced by the presence and placement of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the aromatic rings. core.ac.uk this compound possesses four hydroxyl groups and two methoxy groups (4,4',7,7'-tetrahydroxy-2,2'-dimethoxy).

The hydroxyl groups are paramount for antioxidant activity, as they can donate a hydrogen atom to neutralize free radicals. The specific pattern of hydroxylation can significantly affect this potential. For instance, in related flavonoids, a catechol (ortho-dihydroxy) moiety on the B-ring is a strong determinant of antioxidant capacity. While this compound lacks a catechol group, the hydroxyl groups at the C4, C4', C7, and C7' positions are crucial for its free radical scavenging properties.

The following table summarizes the general influence of these substituents on the activity of phenolic compounds.

| Substituent | Position on this compound | General Impact on Biological Activity |

| Hydroxyl (-OH) | C4, C4', C7, C7' | Crucial for antioxidant activity through hydrogen donation; participates in hydrogen bonding with target proteins. |

| Methoxy (-OCH₃) | C2, C2' | Modulates lipophilicity and electronic properties; can enhance membrane permeability and metabolic stability. |

This compound is a dimeric dihydrophenanthrene, a feature that significantly enhances its biological activity compared to its monomeric precursors. SAR analyses have revealed that the dimerization of phenanthrenes is a critical factor for potent inhibition of cancer cell growth. core.ac.uk The linkage of two monomeric units creates a larger, more complex molecule with an increased number of potential interaction points with biological targets.

Dimerization can lead to:

Enhanced Avidity: A dimeric structure can simultaneously bind to two sites on a single target or bridge two separate targets, leading to a much stronger and more specific interaction than a monomer could achieve.

Novel Mechanisms: The three-dimensional shape of the dimer may allow it to access binding pockets that are unavailable to the smaller monomeric units.

Modified Physicochemical Properties: Dimerization alters the molecule's size, shape, and flexibility, which can impact its solubility, stability, and pharmacokinetic profile.

Studies on dihydrophenanthrene dimers suggest they are formed biosynthetically through the coupling of radicals from the monomeric units. researchgate.net This process results in a distinct stereochemistry that is often essential for potent bioactivity. While direct comparative studies between this compound and its corresponding monomer are limited, the prevalence of active dimeric phenanthrenoids in nature strongly suggests that this structural feature is a key determinant of potency. core.ac.ukresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) Modeling

While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound have not been extensively published, QSAR studies on the broader class of 9,10-dihydrophenanthrene derivatives have been successfully conducted and provide a framework for understanding its activity. nih.govmdpi.com QSAR modeling uses statistical methods to correlate variations in the chemical structures of compounds with changes in their measured biological activity.

A recent study developed robust 3D-QSAR models for a series of 46 dihydrophenanthrene derivatives that act as inhibitors of the SARS-CoV-2 3CLpro enzyme. nih.gov This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.govresearchgate.net

CoMFA calculates the steric and electrostatic fields around each molecule to determine how these properties relate to activity.

CoMSIA evaluates additional descriptors, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive picture of the structural requirements for activity.

The resulting models showed high predictive power, indicating a strong correlation between the 3D structural properties of the dihydrophenanthrene scaffold and inhibitory activity. nih.gov The contour maps generated from these models can visualize regions where specific properties are favorable or unfavorable for activity. For example, a map might show that a bulky, electropositive group is preferred in one region, while a compact, hydrogen-bond-accepting group is beneficial in another. Such insights are invaluable for predicting the activity of new compounds and guiding the design of more potent analogs. nih.govresearchgate.net

The table below outlines the key parameters from a representative QSAR study on dihydrophenanthrenes. nih.gov

| QSAR Model | R² (Goodness of Fit) | Q² (Predictive Ability, Internal) | R²pred (Predictive Ability, External) | Key Finding |

| CoMFA/SE | 0.97 | 0.81 | 0.95 | Steric and electrostatic fields are critical determinants of activity. nih.gov |

| CoMSIA/SEHDA | 0.94 | 0.76 | 0.91 | Steric, electrostatic, hydrophobic, and H-bond donor/acceptor properties all contribute significantly to activity. nih.gov |

Applying such a methodology to this compound and its analogs could elucidate the precise structural features that govern its specific biological effects, such as its antioxidant or cytotoxic properties.

Rational Design of this compound Analogs for Enhanced Potency or Selectivity

The insights gained from SAR and QSAR studies provide a foundation for the rational design of novel this compound analogs with improved therapeutic properties. Rational design, a key component of computer-aided drug design, involves modifying a lead compound's structure to enhance its potency against a specific target, improve its selectivity over other targets, or optimize its pharmacokinetic profile. nih.govresearchgate.net

Based on the general SAR principles of dihydrophenanthrenes, several strategies could be employed to design this compound analogs:

Modification of Substituents:

Hydroxyl Groups: The number and position of hydroxyl groups could be altered to fine-tune antioxidant activity or introduce new interactions with a target protein. For example, creating a catechol moiety might significantly boost radical scavenging ability.

Methoxy Groups: Demethylation of the existing methoxy groups to hydroxyls, or the introduction of new methoxy groups at different positions, could be explored to balance lipophilicity and activity.

Bioisosteric Replacement: Replacing hydroxyl or methoxy groups with other functional groups of similar size and electronic properties (e.g., -NH₂, -SH, -F) could lead to analogs with different binding affinities or metabolic stabilities.

Alteration of the Dimeric Linkage:

The nature of the linker itself could be modified to change the flexibility and distance between the two phenanthrene units.

A powerful example of this approach was demonstrated in a study where QSAR models of 9,10-dihydrophenanthrene derivatives were used to design a virtual library of 96 new compounds. nih.gov These were then screened in silico for predicted activity and favorable pharmacokinetic (ADMET) properties. This process led to the identification of nine novel, highly potent candidate molecules, demonstrating the power of rational design to accelerate the discovery of new therapeutic agents based on the dihydrophenanthrene scaffold. nih.govresearchgate.net

Potential Pre Clinical Applications

Development as Lead Compounds for Antimalarial Agents

Prospects as Antiviral Agents

The exploration of plant-derived compounds for antiviral properties is a burgeoning field of study. mdpi.comnih.govxiahepublishing.comresearchgate.net Polyphenols, a broad class of compounds to which Phoyunnanin C may be related, have been shown to exhibit antiviral activities against a variety of viruses. mdpi.com The mechanisms of action for these compounds can be diverse, including the inhibition of viral entry into host cells, interference with viral replication machinery, and modulation of the host immune response. mdpi.com However, specific research detailing the antiviral prospects of this compound is currently lacking in the scientific literature. Future studies would be required to isolate and test this compound against a panel of clinically relevant viruses to determine its potential in this therapeutic area.

Therapeutic Potential for Metabolic Disorders (e.g., Type 2 Diabetes, Obesity)

Metabolic disorders such as type 2 diabetes and obesity represent a significant global health challenge, and researchers are actively investigating natural compounds for their therapeutic potential. nih.govnih.gov Various phytochemicals have been studied for their ability to modulate key metabolic pathways, improve insulin (B600854) sensitivity, and reduce adiposity. nih.govnih.gov While the broad class of flavonoids and related polyphenolic compounds have shown promise in preclinical models of metabolic disease, there is a notable absence of specific studies on this compound in the context of type 2 diabetes or obesity. Research in this area would need to focus on evaluating the effects of this compound on glucose uptake, insulin signaling, and adipocyte differentiation to ascertain any potential therapeutic benefits.

Role in In Vitro Oncology and Animal Xenograft Models for Cancer Research

In vitro oncology studies and animal xenograft models are fundamental tools in cancer research, allowing for the initial screening of potential therapeutic agents and the study of tumor biology in a living organism. bohrium.comwuxibiology.comencyclopedia.pubmdpi.comwbnlabs.com In vitro assays with cancer cell lines are used to determine a compound's cytotoxicity and mechanism of action. bohrium.comwuxibiology.comencyclopedia.pubmdpi.comwbnlabs.com Promising compounds are then often advanced to animal xenograft models, where human tumor cells are implanted into immunodeficient mice to evaluate the compound's anti-tumor efficacy in vivo. bohrium.comwuxibiology.comencyclopedia.pubmdpi.comwbnlabs.com A review of the available literature did not yield any studies that have specifically investigated the role of this compound in in vitro oncology or its efficacy in animal xenograft models for cancer research.

Anti-Inflammatory Agents

Inflammation is a key pathological process in a wide range of diseases, and there is considerable interest in identifying novel anti-inflammatory agents from natural sources. nih.govnih.govmdpi.commdpi.com Many plant-derived compounds, including flavonoids and other polyphenols, have been shown to possess potent anti-inflammatory properties. nih.govnih.govmdpi.commdpi.com The mechanisms often involve the inhibition of pro-inflammatory enzymes and cytokines, and the modulation of signaling pathways such as NF-κB. nih.govmdpi.com While the therapeutic potential of natural compounds in inflammatory diseases is well-documented, specific preclinical data on the anti-inflammatory activity and mechanisms of action of this compound are not available in the current body of scientific literature.

Future Research Directions and Challenges

Elucidation of Comprehensive Biosynthetic Pathways

A fundamental challenge lies in mapping the complete biosynthetic pathway of Phoyunnanin C. While the general shikimate pathway is known to produce aromatic amino acids that serve as precursors to phenanthrenes, the specific enzymatic steps leading to this compound are not well-defined. nih.gov Future research must focus on identifying and characterizing the specific enzymes, such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and various oxidoreductases and methyltransferases involved in its formation within Dendrobium species. mdpi.com Understanding these pathways is crucial for potential biotechnological production and for manipulating its yield in plant systems.

Development of Efficient and Scalable Synthetic Methodologies

Currently, the isolation of this compound from its natural source is the primary method of acquisition. nih.gov This approach is often limited by low yields and complex purification processes. A significant hurdle for future research is the development of efficient and scalable total synthesis methodologies. Devising a robust synthetic route would not only provide a reliable supply of this compound for extensive biological testing but also enable the creation of novel analogues for structure-activity relationship (SAR) studies. nih.govrsc.org This would involve exploring modern synthetic strategies, potentially including photocatalytic reactions or novel coupling methods to construct the core phenanthrene (B1679779) scaffold.

Identification of Novel Molecular Targets and Signaling Networks

The molecular targets and signaling pathways modulated by this compound are largely unknown. While related compounds have shown activity in areas like cancer research by affecting pathways such as the p53 activation and integrin signaling, it is imperative to identify the specific targets of this compound. iiarjournals.orgresearchgate.netnih.gov Future studies should employ a combination of in silico molecular docking, chemical proteomics, and high-throughput screening to identify protein binding partners. mdpi.comnih.gov Subsequent validation through cellular and biochemical assays will be necessary to understand how this compound influences signaling networks, which could reveal novel therapeutic opportunities.

Advanced In Vitro and In Vivo Animal Model Studies for Efficacy and Specificity

Rigorous preclinical evaluation is essential to determine the therapeutic potential of this compound. This requires the use of advanced in vitro and in vivo models. Initial in vitro studies should utilize a broad range of human cell lines to screen for bioactivity, such as anticancer or anti-inflammatory effects. researchgate.net Promising results must then be translated to in vivo animal models, such as xenograft mouse models for cancer research, to assess efficacy, specificity, and pharmacokinetics. nih.govmdpi.com These studies are critical for establishing a foundation for any potential clinical applications.

Exploration of Synergistic Effects with Other Bioactive Compounds

Natural product research increasingly focuses on the synergistic interactions between different compounds. mdpi.comresearchgate.net An important area of future investigation is whether this compound exhibits synergistic effects when combined with other bioactive compounds, including conventional therapeutic agents. nih.gov Such combinations could potentially enhance therapeutic efficacy, reduce required dosages, and overcome drug resistance. mdpi.com Studies should be designed to systematically evaluate binary and ternary combinations of this compound with other relevant compounds in various disease models. researchgate.net

Addressing Research Gaps in Pharmacological Profiles and Mechanism of Action

A major challenge is the significant gap in our understanding of the pharmacological profile and mechanism of action of this compound. Key questions regarding its absorption, distribution, metabolism, and excretion (ADME) properties remain unanswered. Furthermore, the precise molecular mechanisms underlying its potential biological activities need to be elucidated. mdpi.com Comprehensive pharmacological studies are required to fill these knowledge gaps, which is a prerequisite for any further development as a therapeutic agent. mdpi.com

Opportunities for Chemical Biology and Medicinal Chemistry Studies

The structure of this compound presents numerous opportunities for chemical biology and medicinal chemistry investigations. The development of chemical probes based on the this compound scaffold could be a powerful tool for target identification and for studying its mechanism of action in living systems. Moreover, medicinal chemistry efforts can focus on synthesizing a library of analogues to explore the structure-activity relationships (SAR). This would involve modifying various functional groups on the this compound molecule to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of more effective and safer drug candidates.

Q & A

Q. How can Phoyunnanin C be isolated and characterized from natural sources?

Methodological Answer: Isolation typically involves chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for purification, followed by spectroscopic characterization (e.g., NMR for structural elucidation and Mass Spectrometry for molecular weight confirmation). Researchers should validate purity using multiple orthogonal methods and adhere to protocols for reproducibility, including detailed documentation of solvent systems and retention times .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

- Cell Viability: Use MTT or WST-1 assays to assess cytotoxicity across multiple cell lines (e.g., cancer vs. normal cells).

- Apoptosis Markers: Employ caspase-3/9 activity assays, Annexin V/PI staining, or TUNEL assays to detect programmed cell death.

- Controls: Include positive controls (e.g., cisplatin for apoptosis) and vehicle-treated negative controls. Dose-response curves should span physiologically relevant concentrations .

Table 1: Common In Vitro Assays for Apoptosis Evaluation

| Assay | Target Mechanism | Key Readouts |

|---|---|---|

| Caspase-3/9 Activity | Caspase activation | Fluorescence/Luminescence |

| Annexin V/PI Staining | Membrane integrity | Flow cytometry quantification |

| TUNEL Assay | DNA fragmentation | Microscopy/Flow cytometry |

Advanced Research Questions

Q. How to design experiments investigating this compound’s modulation of the p53 pathway?

Methodological Answer:

- Experimental Groups: Include wild-type vs. p53-knockout cells (using CRISPR/Cas9 or siRNA) to confirm pathway specificity.

- Western Blotting: Quantify p53, BAX, BCL-2, and survivin protein levels. Normalize to housekeeping genes (e.g., β-actin).

- Time-Course Studies: Assess temporal changes in p53 activation post-treatment (e.g., 6–48 hours).

- Data Interpretation: Use densitometry software (e.g., ImageJ) for band quantification and statistical validation .

Q. How to address contradictions in published data on this compound’s mechanisms of action?

Methodological Answer:

- Replication Studies: Reproduce conflicting experiments under standardized conditions (e.g., cell line provenance, culture media).

- Meta-Analysis: Systematically compare datasets using tools like PRISMA guidelines to identify confounding variables (e.g., dosage, exposure time).

- Contextual Factors: Evaluate species-specific responses (e.g., murine vs. human models) or batch-to-batch compound variability .

Q. What strategies validate the synergistic effects of this compound with existing therapeutics?

Methodological Answer:

- Combination Index (CI): Use Chou-Talalay or Bliss Independence models to quantify synergy.

- Dose Matrix Design: Test multiple ratios of this compound and co-administered drugs (e.g., 1:1 to 1:10).

- Mechanistic Overlap: Profile shared targets (e.g., survivin inhibition + PARP inhibitors) via pathway enrichment analysis .

Methodological and Analytical Rigor

Q. How to ensure statistical rigor in studies involving this compound?

Methodological Answer:

- Power Analysis: Calculate sample sizes a priori using tools like G*Power to avoid Type II errors.

- Statistical Tests: Apply ANOVA for multi-group comparisons (with post-hoc Tukey tests) and Student’s t-test for pairwise analysis.

- Reporting Standards: Adhere to the "Significant Digits" rule () and explicitly state p-value thresholds (e.g., p < 0.05) .

Table 2: Recommended Statistical Practices

| Parameter | Best Practice | Tools/Software |

|---|---|---|

| Sample Size | Power analysis (α=0.05, β=0.2) | G*Power, PASS |

| Data Distribution | Shapiro-Wilk test for normality | SPSS, R |

| Multiple Comparisons | Bonferroni or Holm correction | GraphPad Prism, Python |

Ethical and Reproducibility Considerations

Q. How to navigate ethical approvals for in vivo studies of this compound?

Methodological Answer:

- Protocol Submission: Obtain approval from Institutional Animal Care and Use Committees (IACUC) or equivalent bodies. Include justification for species selection (e.g., murine xenografts for cancer studies).

- Housing Conditions: Specify temperature, humidity, and enrichment protocols in the ethics application.

- Endpoint Criteria: Define humane endpoints (e.g., tumor volume limits) to minimize suffering .

Q. How to enhance reproducibility in this compound research?

Methodological Answer:

- Detailed Protocols: Publish step-by-step methodologies in repositories like Protocols.io .

- Data Transparency: Share raw datasets (e.g., microscopy images, flow cytometry files) via public repositories (e.g., Zenodo, Figshare).

- Reagent Validation: Certify cell lines via STR profiling and compound purity via third-party analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.